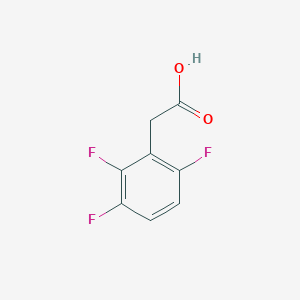

2,3,6-Trifluorophenylacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(2,3,6-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZASHLGLHKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380722 | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114152-23-7 | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114152-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,6-Trifluorophenylacetic acid CAS number 114152-23-7 properties

CAS Number: 114152-23-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid, a key building block in pharmaceutical and chemical synthesis. This document collates available physicochemical data, outlines synthetic approaches, and discusses its relevance in medicinal chemistry, with a focus on its role as a synthetic intermediate.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its core physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Melting Point | 111-114 °C | |

| Boiling Point | 249.5 °C at 760 mmHg (Predicted) | [1] |

| Appearance | White to light yellow crystalline powder | [] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO. |

Spectroscopic Data

¹H NMR:

-

A singlet or multiplet integrating to 2H for the methylene (-CH₂-) protons, expected to be in the range of 3.6-4.0 ppm.

-

A complex multiplet pattern for the two aromatic protons, influenced by fluorine-proton coupling.

-

A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR:

-

A signal for the methylene carbon (-CH₂-).

-

A signal for the carboxylic carbon (-COOH) in the range of 170-180 ppm.

-

Multiple signals for the aromatic carbons, with their chemical shifts and splitting patterns significantly affected by the fluorine substituents due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid group, expected around 1700-1740 cm⁻¹.

-

C-F stretching vibrations, typically in the range of 1100-1400 cm⁻¹.

-

C-H stretching and bending vibrations for the aromatic ring and the methylene group.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and adaptable method for preparing trifluorophenylacetic acids involves a two-step process from the corresponding trifluorobenzene derivative. The following is a representative protocol adapted from the synthesis of the isomeric 2,4,5-trifluorophenylacetic acid, a key intermediate in the production of the anti-diabetic drug Sitagliptin.[3][4][5]

Workflow for the Synthesis of Trifluorophenylacetic Acids:

Caption: A general two-step synthesis of trifluorophenylacetic acids.

Experimental Protocol (Adapted for this compound):

Step 1: Synthesis of 1-allyl-2,3,6-trifluorobenzene

-

To a solution of 1,2,5-trifluorobenzene in an anhydrous ether solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added.

-

The reaction is initiated, and the mixture is stirred to form the Grignard reagent, 2,3,6-trifluorophenylmagnesium halide.

-

The Grignard reagent solution is then cooled, and an allyl halide, such as allyl bromide, is added dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-allyl-2,3,6-trifluorobenzene.

Step 2: Synthesis of this compound

-

The crude 1-allyl-2,3,6-trifluorobenzene is dissolved in a suitable solvent system, such as a mixture of acetonitrile, water, and an organic co-solvent like carbon tetrachloride or ethyl acetate.

-

A catalytic amount of ruthenium(III) chloride (RuCl₃) is added to the solution.

-

Sodium periodate (NaIO₄) is added portion-wise to the stirred mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the final product as a crystalline solid.

Biological Activity and Applications

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. While specific biological activity data for this isomer is scarce, its structural motifs are present in various biologically active compounds.

Role as a Pharmaceutical Intermediate:

The isomeric 2,4,5-trifluorophenylacetic acid is a well-documented key intermediate in the synthesis of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][4] The synthesis of Sitagliptin involves the coupling of this trifluorophenylacetic acid derivative with other reagents to construct the final drug molecule. This highlights the importance of trifluorophenylacetic acids as precursors to high-value pharmaceutical agents.

Logical Flow from Intermediate to Drug:

References

- 1. This compound | C8H5F3O2 | CID 2777948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 5. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

Physicochemical properties of 2,3,6-Trifluorophenylacetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3,6-Trifluorophenylacetic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 114152-23-7) is a fluorinated aromatic carboxylic acid. As a halogenated phenylacetic acid derivative, it serves as a valuable building block and intermediate in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical compounds and other specialized research chemicals. The strategic placement of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, acidity, and lipophilicity, making it a compound of interest for medicinal chemists seeking to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides a comprehensive overview of its core physicochemical properties, supported by detailed experimental protocols and logical workflows.

Core Physicochemical Properties

The key physicochemical descriptors for this compound are summarized in the table below. These parameters are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | [2] |

| Melting Point | 111-114 °C | [1][2][3][4] |

| Boiling Point | 249.5 °C (at 760 mmHg) | [2] |

| Density | 1.468 g/cm³ | [2] |

| pKa | 3.53 ± 0.10 (Predicted) | [2] |

| Flash Point | 104.7 °C | [2] |

| Vapor Pressure | 0.012 mmHg (at 25 °C) | [2] |

| Refractive Index | 1.488 | [2] |

| Solubility | Sparingly soluble in water; greater solubility in organic solvents. | [2] |

Experimental Protocols

The following sections detail generalized, standard laboratory methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a sharp indication of its purity. A pure compound melts over a narrow range, typically 0.5-1.0°C.[5]

-

Principle: A small, finely powdered sample of the crystalline solid is heated slowly in a capillary tube within a calibrated heating block or oil bath. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the sample is recorded.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.[4]

-

Procedure:

-

A small amount of the dry compound is finely crushed using a mortar and pestle.[4]

-

The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[4]

-

The sample is heated rapidly to about 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow rate of 1-2°C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[4]

-

Acidity Constant (pKa) Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7][8]

-

Principle: A solution of the acidic compound is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point).

-

Apparatus: Calibrated pH meter with an electrode, burette, magnetic stirrer, beaker, standardized 0.1 M NaOH solution.

-

Procedure:

-

A precisely weighed sample of this compound is dissolved in a known volume of deionized water, potentially with a co-solvent like methanol if solubility is low. A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[7]

-

The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed.

-

The standardized NaOH solution is added incrementally from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[7]

-

The titration continues until well past the equivalence point (the point of steepest pH change).

-

A titration curve is generated by plotting pH versus the volume of NaOH added.

-

The equivalence point volume (Veq) is determined from the inflection point of the curve. The volume at the half-equivalence point (Veq/2) is calculated.

-

The pH at the half-equivalence point is read from the graph, which corresponds to the pKa of the acid.

-

Solubility Determination

Solubility tests determine the qualitative or quantitative extent to which a compound dissolves in a particular solvent.

-

Principle: A measured amount of the solute is added to a measured volume of a solvent. The mixture is agitated until equilibrium is reached, and the result is observed. For quantitative analysis, the concentration of the saturated solution is measured.[9]

-

Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

-

Qualitative Procedure:

-

Place approximately 25 mg of the compound into a small test tube.[10]

-

Add the chosen solvent (e.g., water, diethyl ether, 5% NaHCO₃, 5% HCl) in small portions (e.g., 0.75 mL).[10]

-

After each addition, shake the tube vigorously.[11]

-

Observe if a homogeneous solution is formed. The compound is classified as soluble or insoluble based on this observation. For an acid like this compound, solubility in a weak base like 5% NaHCO₃ is a strong indicator of its acidic nature.[11]

-

Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is its logarithmic form and is a critical parameter in drug development.[3]

-

Principle: The compound is dissolved in a biphasic system of pre-saturated n-octanol and water (or a buffer like PBS, pH 7.4, for LogD). The system is shaken until equilibrium is achieved, the phases are separated, and the concentration of the compound in each phase is determined analytically.[12][13]

-

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC for concentration analysis.

-

Procedure:

-

n-Octanol and water (or buffer) are pre-saturated by shaking them together for 24 hours and then allowing the phases to separate.[1]

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are combined in a defined volume ratio in a separatory funnel and shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the layers until equilibrium is reached.[3]

-

The mixture is allowed to stand until the two phases are clearly separated.

-

Aliquots are carefully taken from both the n-octanol and aqueous layers.

-

The concentration of the compound in each aliquot is measured using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

The LogP is calculated using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[2]

-

Diagrams and Workflows

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

References

- 1. LogP / LogD shake-flask method [protocols.io]

- 2. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chm.uri.edu [chm.uri.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,6-Trifluorophenylacetic Acid

This technical guide provides a comprehensive overview of 2,3,6-Trifluorophenylacetic acid, a fluorinated aromatic carboxylic acid of interest to researchers, scientists, and drug development professionals. This document outlines its core physicochemical properties, and while specific experimental data for this particular isomer is limited in publicly available literature, it includes illustrative protocols and conceptual workflows relevant to its chemical class.

Core Physicochemical Properties

This compound is a solid, trifluorinated derivative of phenylacetic acid. Its molecular structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃O₂ | [1][2] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| CAS Number | 114152-23-7 | [1] |

| Appearance | White to slightly yellow crystalline powder | [3] |

| Melting Point | 111-114 °C | [1][3] |

| IUPAC Name | 2-(2,3,6-trifluorophenyl)acetic acid | [2] |

Experimental Protocols: Synthesis of Trifluorophenylacetic Acids

Illustrative Synthesis of 2,4,5-Trifluorophenylacetic Acid

This process involves two main steps: the formation of an olefin intermediate via a Grignard reaction, followed by oxidative cleavage to yield the final carboxylic acid.

Step 1: Allylation of 1-Bromo-2,4,5-trifluorobenzene

-

1-Bromo-2,4,5-trifluorobenzene is diluted in tetrahydrofuran (THF) and cooled to approximately -15°C.

-

The solution is degassed, and isopropylmagnesium chloride (iPrMgCl) in THF is added while maintaining a low temperature.

-

After an aging period, allyl bromide is added.

-

The reaction is quenched with water and then acidified with hydrochloric acid (HCl).

-

Ethyl acetate (EtOAc) is added, and the organic layer is washed sequentially with water and brine to isolate the olefin intermediate, 1-(2-propenyl)-2,4,5-trifluorobenzene.[2]

Step 2: Oxidative Cleavage of the Olefin Intermediate

-

The isolated olefin intermediate is reacted with a catalytic amount of ruthenium chloride.

-

Sodium periodate is used as the oxidizing agent in an aqueous environment, typically a mixture of acetonitrile and water.

-

This step cleaves the double bond of the allyl group to form the carboxylic acid, yielding 2,4,5-trifluorophenylacetic acid.[2]

Below is a workflow diagram illustrating this synthetic pathway.

Caption: A workflow for the synthesis of 2,4,5-trifluorophenylacetic acid.

Signaling Pathways and Drug Development Context

Specific signaling pathways involving this compound are not detailed in the available research. However, fluorinated phenylacetic acid derivatives are significant in medicinal chemistry and drug development. For instance, the related compound 2,4,5-Trifluorophenylacetic acid is a crucial building block for Sitagliptin, an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a target for type 2 diabetes treatment.[3]

The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity, making it a valuable strategy in drug design. The logical workflow for investigating a compound like this compound in a drug discovery context would follow a standard preclinical development path.

The following diagram illustrates a generalized workflow for the preclinical evaluation of a novel chemical entity.

Caption: A generalized workflow for preclinical drug discovery.

References

- 1. The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. ossila.com [ossila.com]

Synthesis of 2,3,6-Trifluorophenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid derivative. Compounds of this class are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, altered acidity, and enhanced binding interactions. While specific literature detailing the synthesis of this compound is sparse, this guide outlines the most probable synthetic pathways based on established organic chemistry principles and analogous transformations for similar fluorinated phenylacetic acids. The primary routes involve the preparation of a key intermediate, 2,3,6-trifluorobenzyl cyanide, followed by hydrolysis, or via a Grignard reagent carboxylation.

Plausible Synthetic Pathways

Two primary synthetic routes are proposed for the laboratory-scale synthesis of this compound. The selection of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Cyanation of 2,3,6-Trifluorobenzyl Halide and Subsequent Hydrolysis

This two-step pathway is a common method for the synthesis of phenylacetic acids. It involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide, which is then hydrolyzed to the corresponding carboxylic acid.

Pathway 2: Grignard Reagent Carboxylation

This pathway involves the formation of an organometallic Grignard reagent from a 2,3,6-trifluorobenzyl halide, followed by its reaction with carbon dioxide to yield the carboxylic acid after an acidic workup.

Experimental Methodologies (Proposed)

Pathway 1: Cyanation and Hydrolysis

Step 1: Synthesis of 2,3,6-Trifluorobenzyl Cyanide

The synthesis would likely start from 1,2,3,5-tetrafluorobenzene, which would undergo chloromethylation or bromomethylation to yield the corresponding 2,3,6-trifluorobenzyl halide. This intermediate would then be reacted with a cyanide salt.

-

Halomethylation: 1,2,3,5-tetrafluorobenzene could be treated with a mixture of paraformaldehyde and hydrogen chloride (for chloromethylation) or hydrogen bromide (for bromomethylation) in the presence of a Lewis acid catalyst like zinc chloride.

-

Cyanation: The resulting 2,3,6-trifluorobenzyl halide would be dissolved in a suitable solvent, such as ethanol or DMSO, and treated with sodium or potassium cyanide. The reaction mixture would likely be heated to drive the SN2 reaction to completion.

Step 2: Hydrolysis of 2,3,6-Trifluorobenzyl Cyanide

The nitrile can be hydrolyzed under either acidic or basic conditions.[1]

-

Acid-Catalyzed Hydrolysis: The 2,3,6-trifluorobenzyl cyanide would be heated under reflux with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid.[1] The reaction progress would be monitored until the disappearance of the nitrile.

-

Base-Catalyzed Hydrolysis: Alternatively, the nitrile could be refluxed with an aqueous or alcoholic solution of a strong base, like sodium hydroxide or potassium hydroxide. This would initially form the carboxylate salt, which would then be acidified in a separate workup step to yield the final carboxylic acid.

Pathway 2: Grignard Reagent Carboxylation

Step 1: Preparation of 2,3,6-Trifluorobenzylmagnesium Halide

This step requires strictly anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

-

Grignard Formation: Magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) would be covered with anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2,3,6-trifluorobenzyl bromide in the same anhydrous solvent would be added dropwise to initiate the reaction. Gentle heating or the addition of an iodine crystal may be necessary to start the formation of the Grignard reagent.

Step 2: Carboxylation and Workup

-

Carboxylation: The freshly prepared Grignard reagent solution would be added slowly to a slurry of crushed dry ice (solid carbon dioxide) in an anhydrous solvent like toluene. The dry ice provides the electrophilic carbon source for the carboxylation.

-

Acidic Workup: After the addition is complete and the mixture has stirred, the reaction would be quenched by the careful addition of an aqueous acid, such as dilute hydrochloric acid. This protonates the magnesium carboxylate salt to give the final this compound. The product would then be extracted with an organic solvent, washed, dried, and purified.

Data Presentation

Due to the absence of specific literature on the synthesis of this compound, a table of quantitative data from experimental results cannot be provided. However, the known physical and chemical properties of the target compound are summarized below.[2][3]

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Appearance | Solid |

| Melting Point | 111-114 °C (literature) |

| CAS Number | 114152-23-7 |

| InChI Key | QRAZASHLGLHKEB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1F)CC(=O)O)F)F |

Conclusion

The synthesis of this compound can be reasonably proposed through two main pathways: the cyanation of a corresponding benzyl halide followed by hydrolysis, or the carboxylation of a Grignard reagent. Both routes are well-precedented in organic synthesis for similar aromatic acetic acids. The choice of method will likely be dictated by the availability of the starting 1,2,3,5-tetrafluorobenzene and the specific capabilities of the laboratory. Further experimental investigation is required to determine the optimal reaction conditions and to fully characterize the yields and purity of the product obtained from these proposed routes. Professionals in drug development and materials science can use these outlined pathways as a strong foundation for the synthesis of this and other related fluorinated compounds.

References

Spectroscopic Profile of 2,3,6-Trifluorophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,6-Trifluorophenylacetic acid (CAS No. 114152-23-7), a key intermediate in pharmaceutical synthesis. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: 2-(2,3,6-trifluorophenyl)acetic acid[1]

-

Molecular Formula: C₈H₅F₃O₂[1]

-

Melting Point: 111-114 °C[2]

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound. It is important to note that specific experimental values for this compound are not widely published in publicly accessible databases. The data presented is a combination of general spectroscopic principles for this class of compounds and any available data from chemical suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~10-12 | Singlet | -COOH |

| ~7.0-7.5 | Multiplet | Aromatic CH |

| ~3.7 | Singlet | -CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~140-160 (C-F) | Aromatic C-F |

| ~110-130 | Aromatic C-H & C-C |

| ~30-40 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid and the fluorinated aromatic ring.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1000-1400 | Strong | C-F stretch (Aromatic) |

| ~1600 & ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular ion) |

| 145 | [M - COOH]⁺ |

| 125 | [M - COOH - HF]⁺ |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used to acquire both ¹H and ¹³C NMR spectra.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.

-

KBr Pellet: The sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

ATR: A small amount of the solid sample is placed directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" ionization technique that often leads to significant fragmentation, which can be useful for structural elucidation. ESI is a "soft" ionization technique that typically results in the observation of the intact molecular ion.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Navigating the Solubility Landscape of 2,3,6-Trifluorophenylacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,6-Trifluorophenylacetic acid in organic solvents. In the absence of extensive published quantitative solubility data for this specific compound, this guide focuses on the fundamental principles governing its solubility, offering a predictive understanding based on its molecular structure. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers in generating precise and reliable data for their specific applications. This document is intended to be a valuable resource for scientists and professionals engaged in research, chemical synthesis, and pharmaceutical development involving this compound.

Introduction

This compound is a fluorinated aromatic carboxylic acid of interest in various fields, including pharmaceutical research and materials science. Understanding its solubility in organic solvents is paramount for a wide range of applications, such as reaction medium selection, purification through crystallization, formulation development, and in designing drug delivery systems. The presence of both a polar carboxylic acid group and a trifluorinated phenyl ring imparts a unique solubility profile to this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 111-114 °C |

| pKa (Predicted) | ~3.5 |

The presence of the carboxylic acid group suggests that this compound is a weak acid. The trifluorinated phenyl group is relatively nonpolar and hydrophobic. The interplay between the polar carboxylic acid moiety and the nonpolar trifluorophenyl ring will govern its solubility in different organic solvents.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound in various classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group through dipole-dipole interactions. Solvents with higher polarity (like DMSO and DMF) are expected to be better solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than alcohols and aprotic polar solvents but can still act as hydrogen bond acceptors for the carboxylic acid proton. |

| Halogenated Solvents | Dichloromethane, Chloroform | Low to Moderate | These solvents are relatively nonpolar, but the presence of halogens can lead to some dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The nonpolar nature of these solvents will have limited favorable interactions with the polar carboxylic acid group. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The highly nonpolar nature of these solvents makes them poor solvents for the polar carboxylic acid. |

It is important to note that these are qualitative predictions. The actual quantitative solubility will depend on factors such as temperature and the presence of any impurities. For precise applications, experimental determination of solubility is crucial.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following section details a general experimental protocol for the gravimetric method, a common and reliable technique for determining the solubility of a solid in a liquid.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature shaker bath or incubator

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the saturated solution

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Accurately weigh the vial with the solid.

-

Add a known mass of the desired organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved solid is no longer changing, indicating that equilibrium has been reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, carefully remove the vial from the shaker bath, ensuring the temperature is maintained.

-

Allow the undissolved solid to settle.

-

Withdraw a sample of the supernatant (the clear saturated solution) using a syringe fitted with a syringe filter. This step is critical to ensure that no solid particles are transferred.

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry vial.

-

-

Determination of Solute Mass:

-

Accurately weigh the vial containing the filtered saturated solution. The difference in weight will give the mass of the saturated solution.

-

Carefully evaporate the solvent from the vial. This can be done by gentle heating in a drying oven or under reduced pressure in a vacuum oven at a temperature below the melting point of the solute.

-

Once all the solvent has been removed, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained. The final mass represents the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of saturated solution) - (Mass of dissolved solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding based on its molecular structure provides valuable guidance for its handling and application. The polarity of the solvent plays a crucial role, with polar protic and aprotic solvents expected to be the most effective. For applications demanding precise solubility values, the experimental protocols outlined in this guide offer a reliable methodology for their determination. This technical guide serves as a foundational resource for researchers, enabling informed decisions in experimental design and process development involving this compound.

Crystal Structure of 2,3,6-Trifluorophenylacetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: As of late 2025, a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray diffraction data for 2,3,6-trifluorophenylacetic acid. While physicochemical properties are documented, the precise three-dimensional arrangement of molecules in the solid state, including unit cell parameters, space group, and detailed intermolecular interactions, has not been publicly elucidated.

This guide, therefore, outlines the theoretical considerations and the standardized experimental protocols that would be employed in the determination of its crystal structure. It serves as a foundational document for researchers planning to undertake such a study.

Theoretical Structural Considerations

The molecular structure of this compound suggests several key features that would likely govern its crystal packing:

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will be dominated by hydrogen-bonded dimers, forming a characteristic R²₂(8) ring motif between the carboxyl groups of two neighboring molecules.

-

π-π Stacking: The trifluorinated phenyl ring provides a platform for π-π stacking interactions. The electron-withdrawing nature of the fluorine atoms will influence the quadrupole moment of the aromatic ring, potentially leading to offset or parallel-displaced stacking arrangements.

-

Halogen Bonding: Fluorine atoms, while weak halogen bond donors, could participate in C-F···O or C-F···F interactions, further stabilizing the crystal lattice.

-

Conformational Polymorphism: The rotational freedom around the Cα-C(aryl) bond could give rise to different molecular conformations, potentially leading to polymorphism, where different crystal structures of the same compound can be obtained under varying crystallization conditions.

Standard Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established experimental workflow.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

A commercially available or synthesized sample of this compound would be purified to a high degree (>98%). Common purification techniques for solid organic compounds include:

-

Recrystallization: Dissolving the compound in a hot solvent and allowing it to cool slowly to form high-purity crystals. A variety of solvents would be screened to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

-

Sublimation: Heating the solid under vacuum, causing it to vaporize and then deposit as pure crystals on a cold surface. This method is suitable for compounds that do not decompose at their sublimation temperature.

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step. The crystals should be of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-defined morphology with minimal defects. Standard methods include:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent leads to a gradual increase in concentration, promoting the formation of single crystals.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal would be selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a single-crystal diffractometer.

-

Instrumentation: A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS) would be used.

-

Data Collection Strategy: The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell and to assign the crystal system.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to integrate the intensities of the reflections and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal displacement parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated structure factors.

-

Validation: The final crystal structure is validated using software tools like PLATON and checked against crystallographic databases for consistency and to identify any unusual geometric features.

Anticipated Quantitative Data

Should the crystal structure of this compound be determined, the following quantitative data would be generated and are typically presented in tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₅F₃O₂ |

| Formula weight | 190.12 |

| Temperature (K) | TBD |

| Wavelength (Å) | TBD |

| Crystal system | TBD |

| Space group | TBD |

| Unit cell dimensions | |

| a (Å) | TBD |

| b (Å) | TBD |

| c (Å) | TBD |

| α (°) | TBD |

| β (°) | TBD |

| γ (°) | TBD |

| Volume (ų) | TBD |

| Z | TBD |

| Density (calculated) (Mg/m³) | TBD |

| Absorption coefficient (mm⁻¹) | TBD |

| F(000) | TBD |

| Crystal size (mm³) | TBD |

| θ range for data collection (°) | TBD |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to θ = TBD° (%) | TBD |

| Refinement method | TBD |

| Data / restraints / parameters | TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2σ(I)] | R₁ = TBD, wR₂ = TBD |

| R indices (all data) | R₁ = TBD, wR₂ = TBD |

| Largest diff. peak and hole (e.Å⁻³) | TBD |

Table 2: Selected Bond Lengths (Å) and Angles (°).

| Bond/Angle | Length/Value |

|---|---|

| C(1)-C(2) | TBD |

| C(1)-F(1) | TBD |

| C(7)-O(1) | TBD |

| C(7)=O(2) | TBD |

| O(1)-C(7)-O(2) | TBD |

| C(6)-C(1)-C(2) | TBD |

| ... | TBD |

Table 3: Hydrogen Bond Geometry (Å, °).

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| O(1)—H(1)···O(2)ⁱ | TBD | TBD | TBD | TBD |

| ... | TBD | TBD | TBD | TBD |

Symmetry codes to generate equivalent atoms would be provided.

Conclusion

While the crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation. The anticipated structural features, driven by strong hydrogen bonding and potential π-π and halogen interactions, make it an interesting target for crystallographic studies. The detailed experimental protocols outlined herein represent the standard approach to obtaining high-quality crystallographic data, which would be invaluable for understanding its solid-state properties and for applications in materials science and drug development. Researchers are encouraged to pursue the crystallization and structure determination of this compound to fill this gap in the scientific literature.

The Ascendant Role of Fluorinated Phenylacetic Acids in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated building blocks, fluorinated phenylacetic acids and their derivatives have emerged as exceptionally versatile scaffolds. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, have unlocked a diverse range of applications, from the development of novel therapeutics to the creation of advanced materials. This technical guide provides an in-depth exploration of the current and potential research applications of fluorinated phenylacetic acids, offering a comprehensive resource for scientists at the forefront of innovation.

Pharmaceutical Applications: Tailoring Bioactivity and Pharmacokinetics

The introduction of fluorine into the phenylacetic acid motif can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This has made fluorinated phenylacetic acids invaluable in drug discovery and development.

Enzyme Inhibition: A New Frontier in Drug Design

Fluorinated phenylacetic acid derivatives have shown significant promise as potent and selective enzyme inhibitors. The fluorine atom can alter the electronic properties of the phenyl ring and the acidity of the carboxylic acid group, leading to enhanced binding affinity and specificity for the target enzyme's active site.

One notable area of investigation is their activity against cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine can modulate the inhibitory potency and selectivity for COX-1 versus COX-2.

.[1]

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of Phenylacetic Acid Derivatives [1]

| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| 9a | 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid | >100 | 0.25 | 1.5 |

| Celecoxib | (Reference Drug) | >100 | 0.04 | - |

| Zileuton | (Reference Drug) | - | - | 0.5 |

Furthermore, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated as potential anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Table 2: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Substitution on N-phenyl ring | Cell Line: PC3 (Prostate Carcinoma) IC₅₀ (µM) | Cell Line: MCF-7 (Breast Carcinoma) IC₅₀ (µM) |

| 2a | 2-Nitro | >100 | >100 |

| 2b | 3-Nitro | 52 | >100 |

| 2c | 4-Nitro | 80 | 100 |

| 2d | 2-Methoxy | >100 | >100 |

| 2e | 3-Methoxy | >100 | >100 |

| 2f | 4-Methoxy | >100 | >100 |

| Imatinib | (Reference Drug) | 40 | 98 |

Kinase Inhibitors

Fluorinated phenylacetic acids are also crucial intermediates in the synthesis of kinase inhibitors, a significant class of anticancer drugs. The fluorine and trifluoromethyl groups can enhance binding affinity to the kinase active site and improve metabolic stability, leading to more effective and durable therapeutic agents.[2][3]

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by a Fluorinated Phenylacetic Acid-Based Inhibitor.

Materials Science: Engineering High-Performance Polymers

The introduction of fluorine-containing phenylacetic acid derivatives into polymer structures can dramatically enhance their properties. This has led to the development of high-performance materials with applications in electronics, aerospace, and coatings.

Polyimides with Enhanced Properties

Fluorinated diamines and dianhydrides, which can be synthesized from fluorinated phenylacetic acid precursors, are used to create polyimides with exceptional thermal stability, low dielectric constants, high optical transparency, and improved solubility.[2][4][5][6][7] These properties are highly desirable for applications in microelectronics and flexible displays.

Table 3: Physicochemical Properties of Polyimides Derived from Fluorinated Monomers [2][6]

| Polyimide | Dianhydride | Diamine | Glass Transition Temperature (T_g, °C) | 5% Weight Loss Temperature (T_d5, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) | Optical Transparency at 500 nm (%) |

| PI-2 | 8FDA | TFODA | 385 | 530 | 25 | 71 |

| PI-3 | 8FDA | TFDB | 401 | 545 | 14 | 43 |

| FLPI-1 | FDAn | FDAADA | >400 | >500 | - | >80 |

| FLPI-2 | FDAn | ABTFMB | >400 | >500 | - | >80 |

8FDA: Ladder-type fluorinated dianhydride; TFODA: 4,4'-(Perfluoropropane-2,2-diyl)bis(2-trifluoromethyl)aniline; TFDB: 2,2'-Bis(trifluoromethyl)benzidine; FDAn: 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride; FDAADA: 4,4'-(9-fluorenylidene)dianiline; ABTFMB: 2,2'-Bis(trifluoromethyl)benzidine; MABTFMB: 2,2'-Bis(3-amino-5-(trifluoromethyl)phenyl)benzidine.

Bioimaging: Illuminating Biological Processes with PET

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. Fluorine-18 (¹⁸F) is a commonly used positron-emitting radionuclide for PET tracer development due to its favorable half-life and imaging characteristics. Phenylacetic acid derivatives can be labeled with ¹⁸F to create novel PET tracers for a variety of applications, including oncology and neurology.

Caption: General workflow for pre-clinical PET imaging using an ¹⁸F-labeled phenylacetic acid derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorinated phenylacetic acids.

Synthesis of 2-Fluorophenylacetic Acid from 2-Fluorobenzyl Cyanide

This protocol describes a common method for the synthesis of 2-fluorophenylacetic acid via the hydrolysis of 2-fluorobenzyl cyanide.

Materials:

-

2-Fluorobenzyl cyanide

-

Sulfuric acid (concentrated)

-

Water

-

5-L round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

Ice bath

Procedure:

-

In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water.[8]

-

To this diluted sulfuric acid solution, add 700 g of 2-fluorobenzyl cyanide.

-

Heat the mixture to reflux with constant stirring for 3 hours.[8]

-

After the reflux period, allow the mixture to cool slightly and then carefully pour it into 2 L of cold water in a large beaker.

-

Stir the mixture in an ice bath to induce crystallization of the 2-fluorophenylacetic acid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with several portions of cold water.

-

The crude 2-fluorophenylacetic acid can be further purified by recrystallization from a suitable solvent (e.g., toluene) or by distillation under reduced pressure.[8]

PET/CT Imaging of Tumor Xenografts in Mice using an ¹⁸F-Labeled Tracer

This protocol outlines a general procedure for conducting PET/CT imaging in a mouse model of cancer using an ¹⁸F-labeled phenylacetic acid derivative.

Materials:

-

¹⁸F-labeled phenylacetic acid derivative (radiotracer)

-

Tumor-bearing mice (e.g., with subcutaneous xenografts)

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Syringes and needles for intravenous injection

-

Heating pad or lamp to maintain body temperature

Procedure:

-

Animal Preparation: Fast the mice for 4-6 hours prior to the scan to reduce background ¹⁸F-FDG uptake if it is used as a comparison.[9] For other tracers, fasting may not be required. Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).[10]

-

Radiotracer Administration: Administer a defined dose of the ¹⁸F-labeled tracer (e.g., 3.7–7.4 MBq) via intravenous tail-vein injection.[11]

-

Uptake Period: Allow the radiotracer to distribute throughout the body for a specific uptake period (typically 30-60 minutes).[10][11] Maintain the animal under anesthesia and keep it warm using a heating pad during this time.

-

PET/CT Imaging: Position the anesthetized mouse in the PET/CT scanner. Perform a CT scan for anatomical reference and attenuation correction, followed by a static or dynamic PET scan.[12]

-

Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to correlate the radiotracer uptake with anatomical structures. Draw regions of interest (ROIs) over the tumor and other organs to quantify the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).[11]

Conclusion

Fluorinated phenylacetic acids represent a class of chemical compounds with immense potential across various scientific disciplines. Their unique properties, readily tunable through synthetic chemistry, have already led to significant advancements in medicine and materials science. As our understanding of the nuanced effects of fluorination continues to grow, we can anticipate the development of even more sophisticated and impactful applications for these versatile building blocks. This guide serves as a foundational resource to inspire and facilitate further research into the exciting and expanding world of fluorinated phenylacetic acids.

References

- 1. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. A Dual Tracer 18F-FCH/18F-FDG PET Imaging of an Orthotopic Brain Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reproducibility of 18F-FDG microPET Studies in Mouse Tumor Xenografts | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 12. 4.4.2. [18F]-fluorodeoxyglucose (FDG) PET/CT Imaging [bio-protocol.org]

2,3,6-Trifluorophenylacetic Acid: A Technical Review of Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. This document provides a comprehensive review of its chemical properties and known synthetic routes. Notably, a thorough literature search, including scientific databases and patent archives, reveals a significant gap in the publicly available information regarding the biological activities and pharmacological profile of this specific isomer. While its isomers, particularly 2,4,5-trifluorophenylacetic acid, are recognized as key intermediates in the synthesis of pharmaceuticals like Sitagliptin, the biological studies of this compound itself are not extensively reported. This review summarizes the existing chemical data and highlights the need for future research to explore the potential therapeutic applications of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol .[1] Its structure consists of a phenyl ring substituted with three fluorine atoms at the 2, 3, and 6 positions, and an acetic acid group attached to the first carbon of the ring.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| CAS Number | 114152-23-7 | [1] |

| Appearance | White to slightly yellow crystalline powder | |

| Melting Point | 111-114 °C | |

| Boiling Point | 249.5 °C at 760 mmHg (Predicted) | |

| Density | 1.468 g/cm³ (Predicted) | |

| pKa | 3.53 ± 0.10 (Predicted) |

Synthesis of Trifluorophenylacetic Acid Isomers

A general workflow for such a synthesis is depicted below:

Experimental Protocol for a Related Isomer: Synthesis of 2,4,5-Trifluorophenylacetonitrile

A patented method for the synthesis of the related isomer, 2,4,5-trifluorophenylacetonitrile, provides a relevant example of the cyanation step. This protocol utilizes an ionic liquid as the reaction medium.

Materials:

-

2,4,5-Trifluorobenzyl chloride

-

Sodium cyanide

-

Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)

-

Acetonitrile

Procedure:

-

In a four-necked reaction flask, add the ionic liquid and 2,4,5-trifluorobenzyl chloride.

-

With stirring, add pulverized solid sodium cyanide.

-

Heat the reaction mixture to 70°C for 2 hours.

-

Cool the reaction to room temperature.

-

Extract the product twice with acetonitrile.

-

Dry the combined organic layers and obtain the product by distillation.

Biological Activity and Signaling Pathways: A Knowledge Gap

A comprehensive search of scientific literature and patent databases did not yield any specific studies detailing the biological activity of this compound. While some sources suggest its potential for anti-inflammatory and analgesic properties, no quantitative data, such as IC50 values or in vivo efficacy data, has been published.

In contrast, its isomer, 2,4,5-Trifluorophenylacetic acid , is a well-documented key intermediate in the synthesis of Sitagliptin , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The mechanism of action of Sitagliptin involves the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.

One patent does mention the use of this compound in the synthesis of compounds that act as soluble guanylate cyclase (sGC) stimulators.[2] These compounds are described as potentially useful for the treatment of cardiovascular diseases such as hypertension and atherosclerosis.[2] However, the patent does not provide any biological data for this compound itself.[2]

The logical relationship for the intended use of derivatives of this compound as described in the patent can be visualized as follows:

Conclusion and Future Directions

This compound is a readily available chemical intermediate with well-defined physical and chemical properties. However, there is a stark absence of published research on its biological activities. The known pharmacological importance of its isomer, 2,4,5-trifluorophenylacetic acid, as a building block for the anti-diabetic drug Sitagliptin, suggests that other isomers of trifluorophenylacetic acid may also possess interesting biological properties. The mention of its use in synthesizing sGC stimulators in a patent provides a potential, albeit unproven, therapeutic avenue.

Therefore, this review serves as a call to the scientific community to investigate the pharmacological profile of this compound. Future studies should focus on in vitro screening across a range of biological targets, particularly those implicated in inflammation, pain, and cardiovascular diseases, to uncover its potential therapeutic value. Detailed preclinical studies would then be warranted to establish its efficacy and safety profile. The lack of data presents a clear opportunity for novel research and potential drug discovery.

References

Safety and handling precautions for 2,3,6-Trifluorophenylacetic acid

An In-depth Technical Guide to the Safety and Handling of 2,3,6-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 114152-23-7), a compound utilized in various analytical and synthetic applications, including the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to proper safety protocols is critical when handling this chemical to mitigate potential health risks in laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential irritation to the respiratory system.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Classifications:

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃O₂ | [2] |

| Molecular Weight | 190.12 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 111-114 °C | [3] |

| Boiling Point | No data available | [3] |

| Flash Point | Not applicable | |

| Density | No data available | [3] |

| CAS Number | 114152-23-7 |

Toxicological Information

| Toxicity Endpoint | Data | Reference |

| Acute Toxicity | No information available | [4] |

| Target Organs | Respiratory system |

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety goggles with side-shields | [2] |

| Skin Protection | Protective gloves, Protective clothing | [4] |

| Respiratory Protection | Dust mask type N95 (US) or equivalent |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Keep container tightly closed.

-

Store in a dry, cool, and well-ventilated place.

-

Storage Class: 11 - Combustible Solids

Experimental Workflows and Safety Procedures

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

First Aid Procedures

In the event of exposure, immediate first aid is crucial. The following diagram outlines the appropriate first aid measures.

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Use personal protective equipment.[2] Ensure adequate ventilation. Avoid dust formation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal.[3] Avoid generating dust.

Disposal Considerations

Dispose of this material and its container in accordance with local, regional, national, and international regulations. Do not empty into drains.

Conclusion

This compound is a valuable compound in research and development, but it requires careful handling due to its irritant properties. By adhering to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper handling techniques, and emergency preparedness, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to consult the full Safety Data Sheet (SDS) before use and to conduct a thorough risk assessment for any specific experimental protocol involving this compound.

References

Methodological & Application

Application Notes and Protocols for 2,3,6-Trifluorophenylacetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorophenylacetic acid is a fluorinated aromatic carboxylic acid. While its isomers, such as 2,4,5-trifluorophenylacetic acid, are well-documented as key intermediates in the synthesis of pharmaceuticals like Sitagliptin, specific literature detailing the synthetic applications of this compound is limited. However, based on the known reactivity of carboxylic acids and phenylacetic acid derivatives, this compound is a valuable building block for introducing the 2,3,6-trifluorophenylacetyl moiety into molecules. This is of interest in medicinal chemistry and materials science, where fluorination can significantly impact properties such as metabolic stability, lipophilicity, and binding affinity.

These application notes provide an overview of the potential uses of this compound in organic synthesis, focusing on common transformations of the carboxylic acid group, namely amide and ester formation. The provided protocols are generalized procedures based on standard laboratory practices for similar transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C8H5F3O2 | [1] |

| Molecular Weight | 190.12 g/mol | [1][2] |

| Appearance | White powder or crystals | |

| Melting Point | 111-114 °C | [2] |

| CAS Number | 114152-23-7 | [1][2] |

General Reaction Workflows

The carboxylic acid functionality of this compound allows for a variety of chemical transformations. The most common applications involve the formation of amides and esters, which are fundamental reactions in the synthesis of biologically active molecules and functional materials.

Caption: General reaction pathways for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of amide and ester derivatives of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent such as EDC or DCC, along with an activating agent like HOBt.

References

Application Notes and Protocols: 2,3,6-Trifluorophenylacetic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3,6-trifluorophenylacetic acid as a versatile building block in medicinal chemistry. The unique substitution pattern of the fluorine atoms on the phenyl ring imparts desirable physicochemical properties to derivative molecules, influencing their conformation, metabolic stability, and target engagement. This document details a key application in the synthesis of soluble guanylate cyclase (sGC) stimulators, provides a representative experimental protocol, and presents relevant biological data for this class of compounds.

Introduction to this compound in Drug Discovery

Fluorinated organic compounds are of paramount importance in modern drug discovery, with fluorine substitution being a widely employed strategy to enhance the pharmacological profile of lead compounds. The incorporation of fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. This compound is a valuable synthon that introduces a trifluorinated phenyl motif, a structural feature found in a variety of biologically active molecules. Its utility is exemplified in the synthesis of potent modulators of key biological targets, such as soluble guanylate cyclase (sGC).

Application Example: Synthesis of a Soluble Guanylate Cyclase (sGC) Stimulator

A significant application of this compound is in the synthesis of potent stimulators of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[1][2][3] sGC stimulators are a class of drugs that enhance the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, including pulmonary hypertension and heart failure.[1][3]

One such sGC stimulator, 2-(7-(2,3,6-trifluorobenzyl)imidazo[1,5-b]pyridazin-5-yl)-5-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, is synthesized using this compound as a key building block. The trifluorobenzyl moiety, derived from this compound, is crucial for the molecule's interaction with the sGC enzyme.

The NO-sGC-cGMP Signaling Pathway